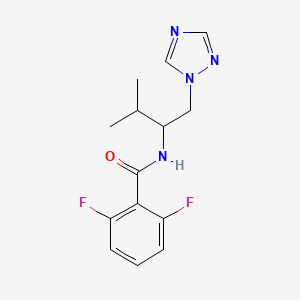

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2nd and 6th positions . The amide group is further substituted with a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the reaction of a benzoyl chloride with an amine . The 1,2,4-triazole group can be introduced through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The compound contains several functional groups, including an amide, a benzene ring, and a 1,2,4-triazole ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and π-π stacking .Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of reactions, including hydrolysis, reduction, and various types of substitution reactions . The presence of the 1,2,4-triazole ring also opens up possibilities for reactions involving this group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms and the amide group can affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include compounds like “2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .

FtsZ Allosteric Inhibition

The compound has been studied for its potential in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and its inhibition can lead to the development of new antibacterial drugs . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to bind with high affinity to multiple receptors, making it a valuable candidate for developing new useful derivatives .

Anti-S. aureus Activity

The compound has been investigated for its potential anti-S. aureus activity . S. aureus is a common bacterium that can cause a variety of infections, from minor skin infections to life-threatening diseases like pneumonia, meningitis, and sepsis . The compound’s ability to inhibit FtsZ, a protein essential for S. aureus cell division, makes it a promising candidate for the development of new antibacterial drugs .

Hydrophobic Interactions

Molecular docking studies of the compound highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . These interactions are crucial for the compound’s biological activity and could be exploited in the design of new drugs .

Hydrogen Bonding

The compound’s carboxamide group forms critical hydrogen bonds with several residues in the allosteric binding site . These hydrogen bonds are essential for the compound’s biological activity and could be exploited in the design of new drugs .

Synthetic Procedures

The compound can be synthesized using 2,6-difluorobenzamide as the starting material . The synthetic procedures involve condensation, acylation, and thioetherification reactions . The yields of these reactions range from 37.3% to 97.5% , indicating that the synthesis of the compound is efficient and feasible .

Mechanism of Action

Target of action

The compound “2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and can interact with various targets depending on their specific structure .

Mode of action

The mode of action of a specific compound depends on its structure and the target it interacts with. For instance, some benzamide derivatives are known to inhibit specific enzymes, while others might interact with cell receptors .

Biochemical pathways

The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down or stop the disease progression .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCCQPWKMYLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)

![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2716353.png)

![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)